molecular formula C8H5BrF2O B7961501 2-Bromo-4-(difluoromethyl)benzaldehyde

2-Bromo-4-(difluoromethyl)benzaldehyde

Cat. No.: B7961501
M. Wt: 235.02 g/mol
InChI Key: GPRJXGIOAVXRJO-UHFFFAOYSA-N
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Description

2-Bromo-4-(difluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H5BrF2O It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the second position and a difluoromethyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(difluoromethyl)benzaldehyde typically involves the introduction of the bromine and difluoromethyl groups onto a benzaldehyde precursor. One common method is the bromination of 4-(difluoromethyl)benzaldehyde using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(difluoromethyl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-Bromo-4-(difluoromethyl)benzaldehyde depends on its specific application. In biological systems, the compound can act as an enzyme inhibitor by forming covalent bonds with the active site of the enzyme, thereby blocking its activity. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for certain molecular targets, making it a valuable tool in drug discovery .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-(difluoromethyl)benzaldehyde is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct chemical properties. The difluoromethyl group, in particular, can enhance the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-bromo-4-(difluoromethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O/c9-7-3-5(8(10)11)1-2-6(7)4-12/h1-4,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRJXGIOAVXRJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)F)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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